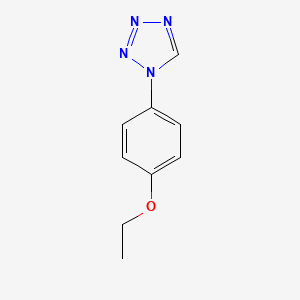

1-(4-ethoxyphenyl)-1H-tetrazole

Description

BenchChem offers high-quality 1-(4-ethoxyphenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJMUDQTPVCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry

An In-depth Technical Guide to 1-(4-ethoxyphenyl)-1H-tetrazole

1-(4-ethoxyphenyl)-1H-tetrazole (CAS Number: 157124-43-1) is a heterocyclic compound featuring a tetrazole ring substituted with an ethoxyphenyl group. The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Although not found in nature, the unique electronic and structural properties of the tetrazole moiety have garnered significant attention from researchers.[2] In the pharmaceutical realm, tetrazole derivatives are recognized for their broad spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][3][4]

A key feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group.[2][5][6] This means it can mimic the acidic properties and steric profile of a carboxylic acid while offering improved metabolic stability and lipophilicity, crucial attributes for enhancing the drug-like properties of a molecule.[3][6] This guide provides a comprehensive overview of 1-(4-ethoxyphenyl)-1H-tetrazole, focusing on its synthesis, properties, and the broader context of its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-ethoxyphenyl)-1H-tetrazole is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 157124-43-1 | [7][8][9] |

| Molecular Formula | C9H10N4O | [8] |

| Molecular Weight | 190.2 g/mol | [7][9] |

| Synonyms | 1-(4-ethoxyphenyl)-1H-tetraazole | [7][9] |

| Purity | Typically ≥95% | [7][9] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Storage Temperature | 2-8°C | [7][9] |

Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole: A Mechanistic Approach

The synthesis of 1-substituted tetrazoles can be achieved through various synthetic routes.[5][10] A common and efficient method involves the reaction of a primary amine with triethyl orthoformate and an azide source, typically sodium azide.[5][10][11][12] This approach is favored for its accessibility of starting materials and generally good yields.

Reaction Principle

The synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole proceeds via a one-pot reaction involving 4-ethoxyaniline, triethyl orthoformate, and sodium azide. The reaction mechanism involves the initial formation of an intermediate from the reaction of 4-ethoxyaniline with triethyl orthoformate. This is followed by a cyclization reaction with sodium azide to form the tetrazole ring. The use of a catalyst, such as ytterbium(III) triflate or zinc sulfide nanoparticles, can enhance the reaction rate and yield.[11][12]

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 1-substituted-1H-tetrazoles, adapted for the specific synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole.

-

Reagent Preparation: In a suitable reaction vessel, dissolve 4-ethoxyaniline (1.0 mmol) in a suitable solvent like dimethyl sulfoxide (DMSO).[5][10]

-

Reaction Initiation: To the solution, add triethyl orthoformate (1.2 mmol) and sodium azide (1.0 mmol).[11]

-

Catalysis (Optional but Recommended): Introduce a catalytic amount of a suitable catalyst, such as ZnS nanoparticles (0.05 g), to the reaction mixture.[11]

-

Reaction Conditions: The reaction mixture is then subjected to heating or ultrasonic irradiation to drive the reaction to completion.[11] Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization to afford pure 1-(4-ethoxyphenyl)-1H-tetrazole.[13]

Causality in Experimental Design

-

Choice of Amine: 4-ethoxyaniline serves as the backbone of the final molecule, providing the substituted phenyl ring.

-

Role of Triethyl Orthoformate: This reagent acts as a one-carbon source, which becomes the carbon atom in the tetrazole ring.

-

Sodium Azide as Nitrogen Source: Sodium azide is a common and effective source of the three additional nitrogen atoms required to form the tetrazole ring. Caution should be exercised when handling azides due to their potential toxicity and explosive nature.[13][14]

-

Solvent and Catalyst: The choice of a high-boiling polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the reaction at elevated temperatures.[5][10] Catalysts are employed to lower the activation energy of the reaction, leading to faster reaction times and often higher yields.[11][12]

Sources

- 1. Page loading... [guidechem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. 1-(4-Ethoxy-phenyl)-1H-tetrazole | 157124-43-1 [sigmaaldrich.com]

- 8. 1-(4-ethoxyphenyl)-1H-tetrazole - CAS:157124-43-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. 1-(4-Ethoxy-phenyl)-1H-tetrazole | 157124-43-1 [sigmaaldrich.com]

- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strategic Implementation of Tetrazole Bioisosteres in Rational Drug Design: Physicochemical Profiling and Synthetic Workflows

Executive Summary

In the landscape of modern drug discovery, lead optimization frequently encounters a critical bottleneck: the pharmacokinetic liabilities of the carboxylic acid moiety. While ubiquitous in pharmacophores due to its exceptional hydrogen-bond donating and accepting capabilities, the carboxylate group often suffers from rapid Phase II metabolism (specifically acyl glucuronidation), limited passive membrane permeability, and target-site desolvation penalties.

To circumvent these issues without sacrificing target affinity, the bioisosteric replacement of carboxylic acids with 5-substituted 1H-tetrazoles has become a gold-standard strategy in medicinal chemistry. As an application scientist, I approach this substitution not merely as a structural tweak, but as a calculated physicochemical recalibration. This whitepaper systematically breaks down the thermodynamic rationale behind tetrazole bioisosterism, explores its real-world application in receptor binding, and provides self-validating synthetic workflows for its integration into novel drug scaffolds.

Physicochemical Profiling: Carboxylic Acid vs. Tetrazole

The success of the tetrazole as a carboxylate surrogate lies in its unique electronic architecture. To understand why this substitution improves drug profiles, we must analyze the causality behind their physicochemical differences.

-

Acid-Base Equilibria (pKa): Both functional groups are acidic. A typical aliphatic or aromatic carboxylic acid has a pKa of 4.0–5.0. The 5-substituted tetrazole mirrors this with a pKa of 4.5–5.5. Consequently, at a physiological pH of 7.4, both moieties exist predominantly as anions, ensuring they can participate in identical ionic interactions within a target receptor's active site.

-

Charge Delocalization and Lipophilicity (LogP): The critical divergence occurs in how these groups handle their negative charge. A carboxylate anion delocalizes its charge across two highly electronegative oxygen atoms, creating a dense, localized electron cloud that strongly hydrogen-bonds with surrounding water molecules. In contrast, the tetrazole anion delocalizes its charge across four nitrogen atoms within a larger 5-membered aromatic ring. This diffuse charge distribution significantly lowers the hydration energy (the energy required to strip away water molecules). Because the desolvation penalty is lower, the tetrazole is approximately 10 times more lipophilic than its corresponding carboxylic acid, typically increasing the LogP by ~1.0. This translates directly to enhanced passive diffusion across lipid bilayers.

-

Metabolic Stability: Carboxylic acids are prime targets for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance. The tetrazole ring is sterically and electronically resistant to such conjugation, drastically extending the pharmacokinetic half-life of the drug.

Quantitative Comparison

| Physicochemical Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN₄H) | Mechanistic Impact on Drug Design |

| Typical pKa Range | 4.0 – 5.0 | 4.5 – 5.5 | Maintains necessary anionic state at pH 7.4 for salt bridges. |

| Relative Lipophilicity (LogP) | Baseline | +1.0 (approx. 10x higher) | Diffuse charge lowers desolvation energy, improving permeability. |

| Charge Delocalization | 2 Oxygen atoms | 4 Nitrogen atoms | Alters H-bond directionality; provides multidirectional acceptance. |

| Phase II Metabolism | High (Acyl glucuronidation) | Low (Resistant to conjugation) | Prevents rapid biliary/renal clearance; mitigates toxicity. |

Rational Drug Design Mechanics: The Losartan Paradigm

The theoretical advantages of tetrazoles are best validated by historical precedent. The discovery of Losartan (Cozaar), the first-in-class Angiotensin II Receptor Blocker (ARB), is a masterclass in rational bioisosteric design[1].

Early peptide mimics of Angiotensin II (such as S-8308) utilized a biphenylcarboxylic acid scaffold to mimic the C-terminal Aspartate residue of the native hormone. However, these early leads exhibited negligible oral bioavailability due to the highly polar carboxylate group. By replacing the carboxylic acid with a tetrazole ring, researchers achieved a monumental breakthrough[1]. The tetrazole preserved the acidic proton required for receptor anchoring but injected enough lipophilicity into the molecule to permit intestinal absorption.

Molecular modeling confirms the precision of this substitution. Within the AT1 receptor, Losartan's tetrazole ring acts as a direct surrogate for the Aspartate carboxylate, forming critical ionic and hydrogen-bonding interactions with the Asn295 residue on Transmembrane Domain 7 (TM7), while its hydroxymethyl group anchors to Ser109 on TM3[2].

Fig 1: Mapping of Losartan's tetrazole and functional groups to the AT1 receptor binding pockets.

Validated Synthetic Methodologies

The integration of tetrazoles into drug scaffolds requires robust, scalable, and safe synthetic methodologies. The standard approach involves the [3+2] cycloaddition of an organonitrile with an azide source. Historically, this required harsh conditions and risked the generation of highly toxic, explosive hydrazoic acid (HN₃).

Protocol: Amine-Salt Catalyzed Synthesis of 5-Substituted Tetrazoles

Causality & Self-Validation: This protocol is designed as a self-validating system. The reaction progress is driven by the electrophilic activation of the nitrile carbon by the amine salt. The success of the final isolation relies entirely on manipulating the specific pKa (~4.5) of the synthesized tetrazole during the aqueous workup.

Reagents Required:

-

Aryl or alkyl nitrile (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Triethylammonium chloride (Et₃N·HCl) (1.5 equiv)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Substrate Solvation: In a round-bottom flask equipped with a reflux condenser, dissolve the target nitrile (10 mmol) in 20 mL of anhydrous toluene.

-

Catalytic Activation: Add sodium azide (15 mmol) and triethylammonium chloride (15 mmol) to the stirring solution.

-

Mechanistic Note: The Et₃N·HCl serves a dual purpose. It protonates the nitrile nitrogen, rendering the adjacent carbon highly electrophilic and susceptible to azide attack. Simultaneously, it acts as a phase-transfer-like agent and suppresses the formation of free HN₃ gas[3].

-

-

Cycloaddition: Heat the heterogeneous mixture to 100–110 °C (reflux) for 12–24 hours. Monitor the reaction via LC-MS. The reaction is complete when the nitrile mass disappears, replaced by the imino azide intermediate which rapidly cyclizes.

-

Aqueous Partitioning (Workup): Cool the mixture to room temperature. Extract the organic layer with deionized water (3 x 20 mL).

-

Validation Step: At this stage, the product exists as a highly water-soluble sodium/triethylammonium tetrazole salt. The unreacted organic impurities remain in the toluene layer, effectively purifying the product without chromatography.

-

-

pH-Driven Precipitation: Carefully acidify the combined aqueous layers using 3M HCl, monitoring with a pH meter until the solution reaches pH 2.0.

-

Mechanistic Note: Dropping the pH below the tetrazole's pKa (4.5) forces the molecule into its neutral, protonated 1H-tetrazole state. Because the neutral species is highly lipophilic, it crashes out of the aqueous solution as a solid precipitate.

-

-

Isolation: Vacuum filter the resulting precipitate, wash with ice-cold water to remove residual salts, and dry under high vacuum to afford the pure 5-substituted tetrazole.

Fig 2: Step-by-step synthetic workflow for 5-substituted tetrazoles via amine-salt catalysis.

Conclusion

The transition from a carboxylic acid to a 5-substituted tetrazole is a masterstroke in structural pharmacology. By exploiting the diffuse electron cloud of the tetrazole ring, drug developers can artificially inflate a molecule's lipophilicity and metabolic half-life while perfectly preserving its acidic pharmacophore. Supported by safe, scalable click-chemistry protocols, the tetrazole bioisostere remains an indispensable tool for rescuing promising leads from the pitfalls of poor pharmacokinetics.

References

- Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media Organic Process Research & Development - ACS Publications URL

- Synthesis (Thieme)

- AI-Driven Retrosynthesis Framework for Drug Discovery: The Use of LLMs ChemRxiv URL

- PubMed (National Institutes of Health)

- Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the pKa Values of Phenyl Tetrazoles

This guide provides a comprehensive analysis of the acidity and basicity of phenyl-substituted tetrazoles, a critical class of compounds in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository to explain the causal relationships between molecular structure, electronic effects, and the ionization constants (pKa) that govern a molecule's behavior in physiological environments.

Introduction: The Dual Personality of the Tetrazole Ring

The tetrazole moiety is a cornerstone of medicinal chemistry, widely recognized as a non-classical bioisostere for the carboxylic acid group.[1] This is due to their similar steric profiles, planar structures, and, most importantly, comparable acidities.[2] 5-Substituted-1H-tetrazoles exhibit pKa values in the same range as carboxylic acids, allowing them to act as effective mimics in drug candidates while often conferring improved metabolic stability.[1]

However, the ionization behavior of tetrazoles is fundamentally dictated by their substitution pattern. A critical distinction, often overlooked, exists between the NH-acidity of a 5-substituted-1H-tetrazole and the basicity of a 1,5-disubstituted tetrazole.

-

5-Phenyl-1H-tetrazole is an NH-acid. It possesses a proton on a ring nitrogen that can be lost to form a resonance-stabilized tetrazolate anion. Its pKa is a measure of this acidity.

-

1-Substituted 5-phenyl tetrazole lacks this acidic proton. Instead, the lone pairs on the ring nitrogen atoms can accept a proton, making the molecule a weak base. Its pKa must be defined for its conjugate acid (pKaH) and is a measure of its basicity.

Understanding this dual nature is paramount for accurately predicting a molecule's charge state at physiological pH, which in turn dictates its solubility, membrane permeability, and target engagement. This guide will dissect both aspects, providing the foundational principles and practical methodologies required for their assessment.

Chapter 1: The Acidity of 5-Phenyl-1H-Tetrazole: The Foundational System

The parent compound, 5-phenyl-1H-tetrazole, serves as the quintessential example of a tetrazolic acid. Its acidity, with a pKa value comparable to that of benzoic acid, stems from the ability of the heterocyclic ring to delocalize the negative charge upon deprotonation of the N-H bond.[1] This charge dispersal across four nitrogen atoms results in a highly stabilized conjugate base, the tetrazolate anion, driving the equilibrium towards dissociation.

The deprotonation equilibrium is also complicated by the existence of two principal tautomers: the 1H- and 2H-forms. In solution, these tautomers exist in a dynamic equilibrium, and while the 2H-tautomer is often calculated to be slightly more stable, both contribute to the overall observed acidity.[3] The alkylation of the tetrazolate anion can lead to a mixture of 1- and 2-substituted products, a crucial consideration in synthetic design.[4]

Caption: Relationship between substituent effects and pKa.

Chapter 3: The Impact of N1-Substitution: A Shift from Acidity to Basicity

When a substituent is placed at the N1 position of the tetrazole ring, the molecule's chemical character undergoes a fundamental transformation. The acidic proton is removed, and the compound can no longer act as an acid in the conventional sense. Instead, the lone pairs of electrons on the other ring nitrogens (N2, N3, or N4) can act as proton acceptors, making the 1,5-disubstituted tetrazole a weak base.

The relevant ionization constant is now the pKa of the conjugate acid (often abbreviated as pKaH).

R-Tetrazole + H₃O⁺ ⇌ [R-Tetrazole-H]⁺ + H₂O

The value of this pKaH indicates the strength of the base: a higher pKaH corresponds to a stronger base. The electronic nature of the N1-substituent is a key determinant of the ring's basicity:

-

Electron-Donating N1-Substituents (e.g., alkyl groups): These groups, like methyl or ethyl, increase the electron density on the tetrazole ring through an inductive effect. This enhanced electron density makes the nitrogen lone pairs more available for protonation, thereby increasing the basicity (higher pKaH).

-

Electron-Withdrawing N1-Substituents (e.g., aryl, acyl groups): These groups pull electron density away from the tetrazole ring. This delocalization reduces the availability of the nitrogen lone pairs for protonation, thus decreasing the basicity (lower pKaH).

While extensive experimental data for this specific class of compounds is less consolidated than for their acidic counterparts, these principles of physical organic chemistry provide a robust framework for predicting basicity trends.

Chapter 4: Methodologies for pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Several robust experimental and computational methods are available to researchers.

Experimental Approaches

Potentiometric Titration

This is a classic and widely used method for pKa determination due to its simplicity and low cost. [5]It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Protocol: Potentiometric Titration

-

Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh and dissolve the tetrazole compound in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic tetrazole, or 0.1 M HCl for a basic one).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is highly sensitive and requires a much smaller amount of sample compared to potentiometry. It is applicable when the protonated and deprotonated forms of the molecule have different ultraviolet or visible light absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Experimental Protocol: UV-Vis Spectrophotometry

-

Spectrum Scan: Determine the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the wavelengths of maximum absorbance (λ_max) for the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 3 to 6 for a tetrazolic acid).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Measurement: Measure the absorbance of each solution at the predetermined λ_max values.

-

Analysis: Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Computational Approaches

Density Functional Theory (DFT)

Modern computational chemistry offers powerful tools for predicting pKa values with high accuracy. [6]DFT calculations can determine the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in a solvent, typically using an implicit continuum solvation model like the Solvation Model based on Density (SMD).

The pKa is calculated from the free energy of the acid-base reaction using a thermodynamic cycle. This approach involves calculating the free energy of the acidic species (HA) and its conjugate base (A⁻) in solution. The accuracy of these predictions can be excellent, often achieving a mean absolute error of less than 0.5 pKa units when appropriate functionals (e.g., M06-2X, CAM-B3LYP) and basis sets are used.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. researchgate.net [researchgate.net]

The Next Generation of Sweetness: A Technical Guide to the Structure-Activity Relationship of Dulcin Tetrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, high-potency sweeteners with improved safety profiles is a paramount objective in food science and medicinal chemistry. Dulcin, a historically significant artificial sweetener, was withdrawn from the market due to toxicity concerns. This guide explores the rationale and methodology for developing safer, next-generation sweeteners by applying the principles of bioisosterism to the dulcin scaffold. Specifically, we delve into the structure-activity relationship (SAR) of hypothetical dulcin tetrazole analogs, where the problematic urea moiety of dulcin is replaced by a metabolically robust tetrazole ring. This document provides a comprehensive overview of the synthetic chemistry, predicted SAR, and essential sensory evaluation protocols for these novel compounds, offering a roadmap for the development of potentially superior sweetening agents.

Introduction: The Legacy of Dulcin and the Promise of Bioisosterism

Dulcin, or p-ethoxyphenylurea, was one of the earliest synthetic sweeteners, discovered in 1883. It is approximately 250 times sweeter than sucrose and was valued for its clean, sugar-like taste. However, extensive toxicological studies revealed significant safety concerns, leading to its ban in many countries, including the United States in 1954.[1][2] The toxicity of dulcin has been linked to its metabolism, highlighting the need for structural modifications that can enhance safety while retaining the desirable sweet taste.

This guide proposes a modern approach to redesigning the dulcin molecule through the principle of bioisosterism . Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. The replacement of a problematic functional group with a bioisostere is a well-established strategy in drug discovery to improve a compound's pharmacokinetic and toxicological profile.

Here, we focus on the replacement of the urea moiety in dulcin with a tetrazole ring . The tetrazole ring is a well-known bioisostere of the carboxylic acid and amide functional groups.[3] This substitution is predicted to increase metabolic stability and alter the electronic and steric properties of the molecule in a way that could maintain or even enhance sweetness while mitigating the toxicological issues associated with the parent compound.

The Strategic Rationale: Why a Tetrazole Analog of Dulcin?

The core hypothesis of this guide is that a tetrazole analog of dulcin will retain the sweet taste of the original molecule while exhibiting an improved safety profile. This is based on the following key points:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the urea group.[4] This increased stability is expected to reduce the formation of potentially toxic metabolites.

-

Physicochemical Similarities: The tetrazole ring can mimic the hydrogen bonding capabilities of the urea group, which are crucial for interaction with the sweet taste receptor.[5]

-

Electronic and Steric Properties: The tetrazole ring introduces distinct electronic and steric features that can be fine-tuned to optimize the interaction with the sweet taste receptor and potentially modulate the sweetness intensity and quality.

Proposed Synthesis of Dulcin Tetrazole Analogs

General Synthetic Strategy

The proposed synthesis involves the conversion of a p-ethoxyphenyl precursor into a 5-substituted-1H-tetrazole. A promising approach is the direct conversion of a corresponding amide to the tetrazole.

Detailed Experimental Protocol: Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole

This protocol is adapted from established methods for the synthesis of tetrazoles from amides using phosphorazidates.[1][2]

Materials:

-

N-(4-ethoxyphenyl)acetamide

-

Diphenyl phosphorazidate (DPPA)

-

Pyridine

-

Toluene

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-(4-ethoxyphenyl)acetamide (1 equivalent) in anhydrous pyridine.

-

Addition of Reagents: To the stirred solution, add diphenyl phosphorazidate (DPPA) (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with 1M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(4-ethoxyphenyl)-1H-tetrazole.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Structure-Activity Relationship (SAR)

The sweetness of a molecule is determined by its ability to bind to and activate the T1R2/T1R3 heterodimeric G-protein coupled receptor. The interaction is governed by a combination of steric and electronic factors. For phenylurea-type sweeteners, the following structural features are generally considered important for sweetness:

-

An Aromatic Ring: Provides a hydrophobic interaction surface.

-

A Hydrogen Bond Donor/Acceptor System: The urea moiety in dulcin acts as both a hydrogen bond donor and acceptor.

-

A Lipophilic Group: The ethoxy group on the phenyl ring contributes to the overall lipophilicity and can influence binding affinity.

By replacing the urea group with a tetrazole, we can predict the following SAR trends for the dulcin tetrazole analogs:

| Structural Modification | Predicted Effect on Sweetness | Rationale |

| Urea to Tetrazole Bioisosteric Replacement | Maintained or Potentially Increased Sweetness | The tetrazole ring can mimic the hydrogen bond donor/acceptor properties of the urea group, which are essential for receptor binding. The altered electronic nature of the tetrazole may lead to a stronger interaction with the receptor. |

| Substitution on the Phenyl Ring | Modulation of Sweetness Intensity | Electron-donating or electron-withdrawing groups on the phenyl ring will alter the electronic properties of the molecule, potentially affecting the strength of the interaction with the sweet taste receptor. Steric hindrance from bulky substituents, particularly in the ortho position, is likely to decrease sweetness.[6] |

| Modification of the Alkoxy Chain | Fine-tuning of Lipophilicity and Sweetness | Varying the length and branching of the alkoxy chain (e.g., methoxy, propoxy) will modulate the lipophilicity of the molecule, which can influence its ability to access the binding pocket of the receptor. |

| Substitution on the Tetrazole Ring | Significant Impact on Sweetness | Alkylation or acylation of the tetrazole ring will block the acidic proton and alter the hydrogen bonding capabilities, likely leading to a significant decrease or loss of sweetness. |

Sensory Evaluation of Novel Sweetener Candidates

A rigorous sensory evaluation is critical to determine the sweetness intensity, quality, and any potential off-tastes of the newly synthesized dulcin tetrazole analogs.

Initial Screening: Threshold and Relative Sweetness

Objective: To determine the detection threshold and estimate the relative sweetness of the novel compounds compared to sucrose.

Methodology:

-

Panelist Selection and Training: A panel of 10-15 trained sensory panelists should be selected based on their ability to discriminate between different taste intensities.

-

Sample Preparation: Prepare a series of aqueous solutions of the novel compound at varying concentrations. Also, prepare a series of sucrose solutions of known concentrations (e.g., 1%, 2%, 5%, 10% w/v) to serve as references.

-

Threshold Testing: Use a two-alternative forced-choice (2-AFC) method to determine the detection threshold of the novel compound.

-

Relative Sweetness Estimation: Employ a magnitude estimation or a labeled magnitude scale to have panelists rate the sweetness intensity of the novel compound solutions relative to the sucrose reference solutions.

Comprehensive Sensory Profiling

Objective: To obtain a detailed sensory profile of the most promising candidates, including sweetness, bitterness, metallic aftertaste, and temporal profile (onset and duration of sweetness).

Methodology:

-

Quantitative Descriptive Analysis (QDA): A trained panel will develop a set of sensory descriptors and rate the intensity of each attribute for the novel sweetener and a sucrose control.[7]

-

Time-Intensity (TI) Analysis: This method will be used to evaluate the temporal profile of sweetness, which is a critical factor for consumer acceptance. Panelists will continuously rate the perceived sweetness intensity over a set period after tasting the sample.

Data Presentation and Visualization

Tabular Summary of SAR Data

| Compound | R1 (Phenyl Substitution) | R2 (Alkoxy Group) | Relative Sweetness (vs. Sucrose) | Sensory Profile Notes |

| Dulcin | H | OCH₂CH₃ | ~250x | Clean, sweet taste |

| Analog 1 | H | OCH₂CH₃ | To be determined | To be determined |

| Analog 2 | 4-CH₃ | OCH₂CH₃ | To be determined | To be determined |

| Analog 3 | 4-Cl | OCH₂CH₃ | To be determined | To be determined |

| Analog 4 | H | OCH₃ | To be determined | To be determined |

Visualizing the Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of the urea moiety in dulcin with a tetrazole ring.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of dulcin tetrazole analogs.

Conclusion and Future Directions

The application of bioisosterism to the dulcin scaffold represents a promising strategy for the development of novel, high-potency sweeteners with potentially improved safety profiles. The replacement of the urea moiety with a metabolically robust tetrazole ring is a logical and scientifically sound approach to mitigate the toxicological concerns associated with the parent molecule. This guide has outlined the rationale, proposed synthetic methodologies, predicted structure-activity relationships, and essential sensory evaluation protocols for the investigation of dulcin tetrazole analogs.

Future research should focus on the synthesis and rigorous toxicological and sensory evaluation of a library of these analogs to validate the hypotheses presented herein. The insights gained from these studies could pave the way for a new generation of safe and effective artificial sweeteners.

References

- Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.

- Šedivá, A., Panovská, Z., & Pokorný, J. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences, 24(5), 208–215.

- A new mild one-step method for the conversion of primary acid amides to 5-substituted tetrazoles in nearly quantitative yields employing triazidochlorosilane (TACS) is reported. (2025).

- Engager, & Kmet. (2009, October 14).

- A versatile, robust and efficient strategy for the synthesis of vast range of highly functionalized 5-substituted 1H-tetrazole derivatives by using one pot three-component synthesis from various aldehydes, hydroxylamine hydrochloride and sodium azide. (n.d.).

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (n.d.). PMC.

- Plausible mechanism for the formation of Tetrazole and Urea. (n.d.).

- Sensory Characteristics of Sucralose and Other High Intensity Sweeteners. (n.d.).

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- 807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6).

- Selective synthesis of Ureas and Tetrazoles from amides controlled by experimental conditions using conventional and microwave irradiation. (2016, March 8).

- Sribalan, R., Sangili, A., Banuppriya, G., & Padmini, V. (2017). An efficient synthesis of nitrile, tetrazole and urea from carbonyl compounds. New Journal of Chemistry, 41(10), 3765–3771.

- Modi, R. V., & Sen, D. J. (n.d.).

- Optimal sensory evaluation protocol to model concentration–response curve of sweeteners. (n.d.).

- Sensory Characteristics of Sucralose and other High Intensity Sweeteners. (n.d.). SciSpace.

- Predicting Sweetness Intensity and Uncovering Quantitative Interactions of Mixed Sweeteners: A Machine Learning Approach. (2026, January 4). PMC.

- Sensory Profiles of Sweeteners Tested. (n.d.). Scribd.

- Swiąder, K., Wasik, A., & Krawczyk, M. (2025, November 24).

- Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. (2025, August 6).

- Predicting Sweetness Intensity and Uncovering Quantitative Interactions of Mixed Sweeteners: A Machine Learning Approach. (2026, January 20).

- Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice M

- Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2026, February 25). MDPI.

- Structure-activity relationship of highly sweet n

- Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. (2024, September 13).

- Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356.

- Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. (2024, January 8).

- An Improved Safe Method for the Synthesis of Ammonium 5-Nitrotetrazolate (ANT), a Key Intermediate for the Synthesis of Green En. (n.d.). Biblioteka Nauki.

- Synthesis of 5-Aminotetrazole. (2020, January 1). YouTube.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. agriculturejournals.cz [agriculturejournals.cz]

An In-depth Technical Guide to 1-(4-ethoxyphenyl)-1H-tetrazole: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethoxyphenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and general principles of tetrazole chemistry to offer a robust resource for researchers. The guide covers the synthesis, proposed physical and spectroscopic properties, and safety considerations for 1-(4-ethoxyphenyl)-1H-tetrazole, providing a foundational understanding for its application in research and development.

Introduction to Tetrazole Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are synthetic compounds and have garnered significant interest in various scientific fields. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group due to its similar pKa and planar structure, which can lead to improved metabolic stability and bioavailability of drug candidates. Furthermore, the high nitrogen content of tetrazoles makes them energetic materials with applications in propellants and explosives.

The physicochemical properties of substituted tetrazoles are highly dependent on the nature and position of the substituent on the tetrazole ring. Two primary isomers exist for monosubstituted tetrazoles: 1-substituted and 5-substituted tetrazoles. This guide focuses specifically on the 1-(4-ethoxyphenyl)-1H-tetrazole isomer.

Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole

The synthesis of 1-substituted tetrazoles is typically achieved through the reaction of a primary amine with triethyl orthoformate and sodium azide.[1] This one-pot, three-component reaction is a widely used and efficient method.

General Synthetic Protocol

A general and reliable method for the synthesis of 1-aryl-1H-tetrazoles involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting amine, 4-ethoxyaniline, is dissolved in a suitable solvent such as glacial acetic acid or dimethyl sulfoxide (DMSO).[2]

-

Addition of Reagents: Triethyl orthoformate and sodium azide are added to the solution. The molar ratio of amine:triethyl orthoformate:sodium azide is typically 1:1.2:1.5.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(4-ethoxyphenyl)-1H-tetrazole.

Physicochemical Properties

Physical Data

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₉H₁₀N₄O | - |

| Molecular Weight | 190.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar tetrazole compounds. |

| Melting Point | Not available in cited literature. The isomeric 5-(4-ethoxyphenyl)-1H-tetrazole has a melting point of 234-235 °C.[4][5] The related 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole has a melting point of 160 °C. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in water. | Tetrazoles are generally soluble in polar organic solvents.[2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |

Spectroscopic Data (Predicted)

The characterization of 1-(4-ethoxyphenyl)-1H-tetrazole would rely on standard spectroscopic techniques. Below are the expected spectral features based on the analysis of its isomer, 5-(4-ethoxyphenyl)-1H-tetrazole, and other 1-substituted tetrazoles.[6]

| Spectroscopy | Expected Chemical Shifts/Signals |

| ¹H NMR | - A singlet for the tetrazole proton (C-H) in the region of 8.5-9.5 ppm. - Doublets for the aromatic protons of the ethoxyphenyl group in the range of 7.0-8.0 ppm. - A quartet for the methylene protons (-OCH₂-) of the ethoxy group around 4.1 ppm. - A triplet for the methyl protons (-CH₃) of the ethoxy group around 1.4 ppm. |

| ¹³C NMR | - A signal for the tetrazole carbon atom (C5) in the region of 140-150 ppm. - Signals for the aromatic carbons of the ethoxyphenyl group between 115 and 160 ppm. - A signal for the methylene carbon (-OCH₂-) of the ethoxy group around 64 ppm. - A signal for the methyl carbon (-CH₃) of the ethoxy group around 15 ppm. |

| IR (KBr, cm⁻¹) | - Aromatic C-H stretching around 3100-3000 cm⁻¹. - Aliphatic C-H stretching around 2980-2850 cm⁻¹. - C=N and N=N stretching of the tetrazole ring in the region of 1600-1400 cm⁻¹. - C-O-C stretching of the ethoxy group around 1250 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ at m/z = 190. - Characteristic fragmentation patterns involving the loss of N₂ (m/z = 28) or HN₃ (m/z = 43). |

Safety and Handling

Substituted tetrazoles should be handled with care, following standard laboratory safety procedures.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability: Tetrazoles can be energetic compounds and may decompose upon heating. Avoid exposure to high temperatures, sparks, and open flames.

-

Toxicity: The toxicological properties of 1-(4-ethoxyphenyl)-1H-tetrazole have not been extensively studied. It is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a foundational overview of 1-(4-ethoxyphenyl)-1H-tetrazole for the scientific community. While a complete experimental dataset for this specific compound is not yet available in the public domain, the information presented herein, based on the established chemistry of tetrazoles and data from closely related analogs, offers valuable insights for researchers. The described synthetic route is a well-established method for obtaining 1-substituted tetrazoles, and the predicted physicochemical and spectroscopic data provide a strong basis for the characterization of this compound. As research into novel tetrazole derivatives continues to expand, it is anticipated that a more complete experimental profile of 1-(4-ethoxyphenyl)-1H-tetrazole will become available, further elucidating its potential applications in drug discovery and materials science.

References

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. 1-(4-Ethoxy-phenyl)-1H-tetrazole | 157124-43-1 [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

Metabolic Stability of Phenyl-Tetrazole Derivatives: A Technical Guide

Executive Summary

The phenyl-tetrazole moiety is a privileged pharmacophore in medicinal chemistry, primarily utilized as a bioisostere for carboxylic acids due to its comparable acidity (pKa ~4.5–5.[1][2]0) and enhanced lipophilicity.[1][3][4] However, its metabolic profile presents a distinct challenge: while resistant to oxidative metabolism (CYP450), the tetrazole ring is a prime substrate for Phase II conjugation, specifically N-glucuronidation .

This guide addresses the metabolic stability of phenyl-tetrazole derivatives, providing a mechanistic understanding of their degradation pathways, validated experimental protocols for assessment, and medicinal chemistry strategies for structural optimization.

The Phenyl-Tetrazole Pharmacophore: Bioisosteric Rationale

The 5-phenyl-1H-tetrazole system is deployed to improve membrane permeability and bioavailability compared to carboxylates.

| Property | Carboxylic Acid (-COOH) | Phenyl-Tetrazole | Impact on Drug Design |

| pKa | 4.2 – 4.8 | 4.5 – 5.5 | Maintains electrostatic interactions with basic residues (e.g., Arg, Lys) in the binding pocket. |

| LogP | Low (Hydrophilic) | Moderate (Lipophilic) | Enhances passive diffusion across lipid bilayers. |

| Geometry | Planar | Planar | Mimics the sp2 hybridization; tetrazole is bulkier, occupying more volume. |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Multiple nitrogen atoms serve as H-bond acceptors; the N-H is a donor. |

Expert Insight: While the tetrazole improves lipophilicity, it introduces a "metabolic blind spot." Standard metabolic stability screens often focus on CYP450-mediated oxidation (Phase I). If a screening protocol does not explicitly account for Phase II conjugation (specifically UGTs), the instability of tetrazoles will be missed until late-stage lead optimization.

Metabolic Liabilities: The N-Glucuronidation Pathway

The primary metabolic clearance pathway for phenyl-tetrazoles is direct N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Mechanistic Pathway

Unlike carboxylic acids which form acyl-glucuronides (often reactive and toxic), tetrazoles form N-glucuronides . The reaction occurs at the tetrazole nitrogen atoms (typically N1 or N2 positions), driven by the nucleophilicity of the tetrazolate anion.

-

Primary Enzymes: UGT1A1, UGT1A3, UGT1A9, and UGT2B7.

-

Regioselectivity: The N2 position is often favored due to steric factors and charge delocalization, as seen in Losartan metabolism.

-

Species Differences: Humans and primates generally exhibit higher rates of N-glucuronidation compared to rodents. This creates a risk of underestimating clearance if relying solely on rat microsomes.

Diagram: Metabolic Fate of Phenyl-Tetrazoles

Caption: Divergent metabolic pathways for phenyl-tetrazoles. Note the dominance of Phase II (UGT) conjugation over Phase I oxidation for the tetrazole ring itself.

Experimental Protocols for Stability Assessment

To accurately assess the stability of phenyl-tetrazoles, you must modify standard microsomal assays. Standard NADPH-supplemented microsomes will not detect glucuronidation.

Protocol A: UGT-Fortified Microsomal Stability Assay (The "Gold Standard" Screen)

This protocol ensures both CYP and UGT enzymes are active.

Materials:

-

Liver Microsomes (Human/Rat/Dog) – 20 mg/mL protein conc.

-

NADPH Regenerating System (for Phase I).

-

UDPGA (Uridine 5'-diphospho-glucuronic acid): Cofactor for UGTs.

-

Alamethicin: Pore-forming peptide essential to permeabilize the microsomal membrane, allowing UDPGA to access the luminal UGT active sites.

-

Phosphate Buffer (100 mM, pH 7.4).

Step-by-Step Methodology:

-

Activation: Prepare a microsomal mix (0.5 mg/mL final protein) in phosphate buffer. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. Causality: This step creates pores in the ER membrane, preventing latency of UGT enzymes.

-

Substrate Addition: Add the test compound (1 µM final concentration, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

-

Cofactor Initiation: Initiate the reaction by adding a cofactor mix containing both NADPH (1 mM) and UDPGA (2-5 mM).

-

Control: Run a parallel incubation with NADPH only to distinguish oxidative clearance from glucuronidation.

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Quench immediately into ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS. Look for parent depletion and formation of +176 Da metabolites (glucuronide adduct).

Protocol B: Hepatocyte Stability Assay (Holistic System)

Hepatocytes contain intact cell membranes and endogenous cofactors, removing the need for Alamethicin or cofactor supplementation.

-

Thawing: Thaw cryopreserved hepatocytes (Human/Species of interest) using high-viability medium (e.g., HT medium).

-

Incubation: Dilute cells to 0.5 - 1.0 × 10⁶ cells/mL.

-

Dosing: Add test compound (1 µM). Incubate at 37°C in a humidified CO2 incubator with shaking.

-

Analysis: Follow quenching and LC-MS/MS procedures as above.

-

Interpretation: If Hepatocyte CL >> Microsomal CL (NADPH-only), the compound is likely a UGT substrate or actively transported.

Medicinal Chemistry Strategies for Stabilization

If N-glucuronidation leads to high clearance, use the following strategies to block the pathway.

Steric Hindrance (Ortho-Substitution)

Placing a substituent on the phenyl ring ortho to the tetrazole creates a "molecular shield." This sterically hinders the approach of the bulky UGT enzyme to the tetrazole nitrogens.

-

Example: In Losartan , the tetrazole is attached to a biphenyl scaffold. The ortho position of the adjacent phenyl ring provides some shielding, though N2-glucuronidation still occurs.

-

Strategy: Introduce -Cl, -F, or -CH3 groups at the ortho position of the phenyl ring attached to the tetrazole.

Electronic Deactivation

UGT conjugation relies on the nucleophilicity of the tetrazole nitrogen. Reducing the electron density of the ring can lower Vmax for glucuronidation.

-

Strategy: Add Electron Withdrawing Groups (EWGs) like -CF3, -CN, or -F to the phenyl ring.

-

Trade-off: This lowers the pKa, making the tetrazole more acidic and potentially more ionized (anionic) at physiological pH, which might affect permeability.

Bioisosteric Switching (Scaffold Hopping)

If the tetrazole is metabolically intractable, switch to a "Tetrazole Mimic" that lacks the specific N-nucleophilicity required for UGTs.

-

5-Oxo-1,2,4-oxadiazole: A non-aromatic, acidic heterocycle.

-

Squaric Acid: A vinylogous acid.

-

Acyl Sulfonamides: (-CONHSO2R).

Optimization Workflow Diagram

Caption: Decision tree for optimizing metabolic stability of tetrazole derivatives.

References

-

Kaivosaari, S., et al. (2010). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki. Retrieved from [Link]

-

Drug Metabolism & Disposition. (1993).[5] N-glucuronidation reactions.[5][6][7][8][9][10] I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists. Retrieved from [Link]

-

Drug Hunter. (2025).[1] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

Hypha Discovery. (2023). N-glucuronidation: the human element. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-glucuronidation reactions. II. Relative N-glucuronidation reactivity of methylbiphenyl tetrazole, methylbiphenyl triazole, and methylbiphenyl imidazole in rat, monkey, and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. helda.helsinki.fi [helda.helsinki.fi]

Methodological & Application

Application Note: Synthesis of 1-Substituted Tetrazoles via Triethyl Orthoformate and Sodium Azide Cyclization

[1][2][3][4][5][6]

Executive Summary

This application note details the robust synthesis of 1-substituted tetrazoles from primary amines using triethyl orthoformate (TEOF) and sodium azide (

Unlike 5-substituted tetrazoles (synthesized from nitriles), 1-substituted tetrazoles are constructed directly from amines, allowing for the retention of chiral centers adjacent to the nitrogen. This protocol utilizes acetic acid (AcOH) as both the solvent and catalyst, providing a self-validating, scalable system that minimizes the accumulation of hazardous intermediates.

Critical Safety Warning

DANGER: ACUTE TOXICITY & EXPLOSION HAZARD

Sodium Azide (

) is highly toxic (oralrat: 27 mg/kg) and reacts with acids to form Hydrazoic Acid ( ) , a volatile and explosive gas. Heavy Metals:

forms shock-sensitive explosives with Cu, Pb, and Zn.[1] NEVER use metal spatulas or dispose of azide solutions down metal drains. [2] * Blast Shielding: All heating steps must be performed behind a blast shield in a functioning fume hood.

Mechanistic Principles

Understanding the reaction mechanism is essential for troubleshooting. The reaction proceeds through a "one-pot" two-stage transformation:

-

Imidate Formation: The primary amine reacts with TEOF (catalyzed by AcOH) to release ethanol and form an ethyl formimidate intermediate.

-

Cyclization: The azide anion attacks the activated imidate carbon, followed by electrocyclic ring closure and elimination of ethanol to yield the tetrazole.

Figure 1: Reaction Mechanism Pathway

Caption: Step-wise conversion of primary amine to 1-substituted tetrazole via imidate intermediate.

Experimental Protocol

Reagents and Equipment

| Reagent | Equiv. | Role |

| Primary Amine (R- | 1.0 | Limiting Reagent |

| Triethyl Orthoformate (TEOF) | 3.0 - 4.0 | C1 Source / Dehydrating Agent |

| Sodium Azide ( | 1.2 - 1.5 | Nitrogen Source |

| Glacial Acetic Acid | Solvent Vol. | Catalyst & Solvent (0.5 - 1.0 M conc.) |

| Sodium Nitrite ( | Excess | Quenching Agent (Safety) |

Step-by-Step Methodology

Step 1: Setup and Activation

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask: Add the Primary Amine (1.0 equiv), Sodium Azide (1.5 equiv), and TEOF (3.0 equiv).

-

Solvent Addition: Add Glacial Acetic Acid (approx. 5-10 mL per gram of amine).

-

Note: The order of addition minimizes the concentration of free

before the vessel is sealed.

-

-

Inert Atmosphere: Flush the system with Nitrogen (

) and maintain a static inert atmosphere.

Step 2: Reaction (Cyclization)

-

Heat the reaction mixture to 80–100 °C .

-

Observation: The mixture typically becomes homogeneous.

-

-

Monitor: Maintain heating for 3–12 hours.

-

Self-Validation (TLC):

-

Eluent: 5% Methanol in Dichloromethane (DCM).

-

Endpoint: Complete disappearance of the starting amine spot. The tetrazole product is usually more polar (lower

) than the imidate intermediate but less polar than the amine salt.

-

Step 3: Workup and Azide Quench (CRITICAL)

-

Cool the mixture to room temperature.

-

Evaporation: Remove the bulk of Acetic Acid and excess TEOF under reduced pressure (Rotary Evaporator) into a trap containing 10% NaOH (to neutralize distilled acid/azide traces).

-

Quenching (The Nitrite Method):

-

Dissolve the residue in water (or dilute HCl).

-

Slowly add Sodium Nitrite (

) solution. -

Chemistry:

. -

Safety: Perform this in the hood; it generates gas. This ensures no explosive azide residues remain.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (x3).[3]

-

Purification: Wash combined organics with Brine, dry over

, and concentrate. Recrystallize or flash chromatograph if necessary.[4]

Workflow Visualization

Figure 2: Operational Workflow & Safety Checkpoints

Caption: Operational sequence emphasizing the critical safety quench step prior to isolation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Stalled Reaction (Amine remains) | Insufficient Imidate formation | Add more TEOF (1-2 equiv). Ensure temperature is >80°C. |

| Low Yield | Hydrolysis of Imidate | Ensure the system is dry before starting. TEOF acts as a scavenger, but excess water kills the intermediate. |

| Violent Gas Evolution | Rapid | Add AcOH slowly at room temperature. Ensure proper venting. |

| Product is Oily/Impure | Residual TEOF/AcOH | TEOF has a high BP (146°C). Use high-vacuum drying or azeotrope with toluene. |

References

-

Satoh, K., et al. (2009). "A novel synthesis of 1-aryl tetrazoles promoted by employing the synergy of the combined use of DMSO and an ionic liquid."[5] Tetrahedron Letters. [5]

-

Gaponik, P. N., et al. (1985).[6] "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds.

-

CDC/NIOSH. (2024). "Sodium Azide: Systemic Agent." Emergency Response Safety and Health Database.

-

University of Wisconsin-Madison. (2022). "Safe Handling of Sodium Azide."[1][2][7][8] Environment, Health & Safety.[2][7][8]

-

BenchChem. (2025). "Efficient N-Formylation of Primary Amines Using Triethyl Orthoformate." Application Note.

Sources

- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. geneseo.edu [geneseo.edu]

Application Note: High-Yield Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole via Heterocyclization

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole (CAS: 157124-43-1). 1-Substituted tetrazoles are critical pharmacophores in drug discovery, serving as metabolically stable bioisosteres for carboxylic acids and cis-amide bonds.

This guide moves beyond standard textbook descriptions by focusing on the modified Gaponik heterocyclization , a method chosen for its operational simplicity and high atom economy. We address the specific challenges of handling 4-ethoxyaniline (p-phenetidine) and the safety-critical management of hydrazoic acid (HN₃) generated in situ.

Scientific Foundation

Retrosynthetic Logic

The construction of the tetrazole core on an aromatic ring is most efficiently achieved via the heterocyclization of a primary amine with a carbon source (orthoformate) and a nitrogen source (azide).

-

Target: 1-(4-ethoxyphenyl)-1H-tetrazole[1]

-

Precursors: 4-Ethoxyaniline + Triethyl orthoformate (TEOF) + Sodium Azide.

-

Key Intermediate: Ethyl N-(4-ethoxyphenyl)formimidate.

Reaction Mechanism

The reaction proceeds through a cascade mechanism.

-

Imidate Formation: The amine reacts with TEOF to form an imidate intermediate.

-

Azidation: Nucleophilic attack by the azide ion on the imidate carbon.

-

Electrocyclization: The resulting imidoyl azide undergoes a thermal [3+2] cycloaddition (electrocyclic ring closure) to form the tetrazole ring.

Figure 1: Mechanistic pathway for the heterocyclization of 4-ethoxyaniline to 1-(4-ethoxyphenyl)-1H-tetrazole.

Experimental Protocol

Safety Critical: Handling Azides

WARNING: This protocol involves Sodium Azide (NaN₃) in acidic media (Acetic Acid). This generates Hydrazoic Acid (HN₃) , which is highly toxic and explosive.

-

Engineering Controls: All operations must be performed in a functioning fume hood behind a blast shield.

-

Equipment: Do not use metal spatulas or needles (formation of shock-sensitive metal azides). Use Teflon or glass tools.

-

Waste: Quench all azide-containing waste with 10% Sodium Nitrite (NaNO₂) and Sulfuric Acid or commercial azide quenching solutions before disposal.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density | Notes |

| 4-Ethoxyaniline | Substrate | 1.0 | 137.18 | 1.065 | "p-Phenetidine"; Darkens on air exposure. |

| Triethyl orthoformate | C-Source | 1.5 | 148.20 | 0.891 | Moisture sensitive. Use fresh bottle. |

| Sodium Azide | N-Source | 1.2 | 65.01 | Solid | TOXIC. Handle with care. |

| Glacial Acetic Acid | Solvent/Cat | ~10 vol | 60.05 | 1.049 | Promotes imidate formation & protonation. |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar.

-

Add 4-Ethoxyaniline (10 mmol, 1.37 g) to the flask.

-

Add Triethyl orthoformate (15 mmol, 2.5 mL).

-

Add Sodium Azide (12 mmol, 0.78 g).

-

Add Glacial Acetic Acid (15 mL).

-

Note: The addition of acetic acid may cause mild exotherm.

-

Step 2: Thermal Cyclization

-

Attach a reflux condenser to the RBF. Connect the top of the condenser to a scrubber containing 10% NaOH (to neutralize any escaping HN₃ vapors).

-

Heat the reaction mixture to 80–90°C in an oil bath.

-

Maintain stirring for 4–6 hours .

-

Monitoring: Monitor progress by TLC (System: Ethyl Acetate/Hexane 1:1). The starting aniline spot (lower Rf) should disappear, replaced by a new spot (Tetrazole).

-

Step 3: Workup & Isolation [2]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 50 mL of ice-cold water with vigorous stirring.

-

Add 6M HCl dropwise until pH ~1–2.

-

Purpose: This ensures protonation of the tetrazole and decomposition of any residual unreacted azide into HN₃ (which is vented/scrubbed) or solubilized. Perform this slowly in the hood.

-

-

A precipitate should form. Stir at 0°C for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove acetic acid and inorganic salts.

Step 4: Purification

-

Recrystallization: The crude solid is typically off-white to pale brown. Recrystallize from Ethanol/Water (1:1) .

-

Dissolve crude in minimum hot ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to room temperature, then to 4°C.

-

-

Filter the pure crystals and dry under vacuum at 50°C for 4 hours.

Characterization & Validation

To certify the synthesized material, compare analytical data against these standard parameters.

NMR Spectroscopy (Expected Data)

The 1H-tetrazole proton is distinctively deshielded.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H (DMSO-d₆) | 9.80 – 10.05 | Singlet (s) | 1H | C5-H (Tetrazole ring) |

| 7.75 – 7.85 | Doublet (d) | 2H | Ar-H (Ortho to Tetrazole) | |

| 7.10 – 7.20 | Doublet (d) | 2H | Ar-H (Meta to Tetrazole) | |

| 4.10 | Quartet (q) | 2H | -OCH ₂CH₃ | |

| 1.35 | Triplet (t) | 3H | -OCH₂CH ₃ | |

| ¹³C (DMSO-d₆) | ~142.0 | - | - | C5 (Tetrazole) |

Physical Properties[5]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 142–145°C (Typical for 1-alkoxyphenyl tetrazoles; compare to 1-(4-methoxyphenyl)-1H-tetrazole at 156°C).

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imidate formation | Ensure TEOF is fresh and dry. Increase reaction time. |

| Oiling Out | Product not crystallizing | Scratch the flask walls with a glass rod during cooling. Add a seed crystal if available. |

| Dark Color | Oxidation of Aniline | Use freshly distilled/recrystallized 4-ethoxyaniline. Perform reaction under Nitrogen atmosphere. |

| Residual Acid | Inefficient washing | Verify pH of filtrate is neutral after washing. Acetic acid trapped in crystals can lower mp. |

References

-

Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide."[3] Chemistry of Heterocyclic Compounds, 1985.[3]

-

Dighe, S. N., et al. "Yb(OTf)3 catalyzed synthesis of 1-substituted tetrazoles." Synlett, 2009.

-

Sigma-Aldrich. "Product Specification: 1-(4-Ethoxy-phenyl)-1H-tetrazole."

-

University of California, Davis. "Safety Operating Procedure: Sodium Azide."

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 1-Substituted Tetrazoles

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 1-substituted tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the [3+2] cycloaddition reaction, highlighting the significant advantages conferred by microwave irradiation. Detailed, field-proven protocols are presented, alongside data-driven insights into reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and green chemical methodology.

Introduction: The Significance of Tetrazoles and the Advent of Microwave Synthesis

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of immense interest across various scientific disciplines.[1][2][3] In medicinal chemistry, the tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[3] Their applications extend to materials science, where they serve as components in propellants and information recording systems.[4]

The classical synthesis of tetrazoles often involves the [3+2] cycloaddition of nitriles and azides.[4][5][6][7] However, conventional heating methods for this transformation are frequently plagued by long reaction times, high temperatures, and the use of hazardous solvents and reagents.[8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[9][10][11][12] By directly coupling electromagnetic energy with polar molecules in the reaction mixture, microwave heating leads to rapid and uniform temperature increases.[10][12] This results in dramatic accelerations of reaction rates, often reducing reaction times from hours or days to mere minutes.[11][13] Furthermore, MAOS frequently leads to higher yields, improved product purity, and reduced side product formation.[11][13] The ability to perform reactions under solvent-free or in environmentally benign solvents further enhances the green credentials of this technology.[9][10]

This application note will provide a detailed exploration of the microwave-assisted synthesis of 1-substituted tetrazoles, empowering researchers to harness the full potential of this powerful synthetic tool.

Reaction Mechanism and Key Parameters

The cornerstone of 1-substituted tetrazole synthesis is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[4][5][6][7] The generally accepted mechanism for the formation of 5-substituted 1H-tetrazoles involves the concerted addition of the azide anion to the nitrile.[7] However, for the synthesis of 1,5-disubstituted tetrazoles, a stepwise mechanism is often proposed, particularly in the context of Ugi-azide multicomponent reactions.[14][15]

Microwave irradiation significantly accelerates this cycloaddition. The high polarity of the azide species and the transition state of the reaction allows for efficient absorption of microwave energy, leading to rapid heating and a substantial rate enhancement.[12]

Key Reaction Parameters:

-

Temperature and Pressure: Dedicated microwave reactors allow for precise control over reaction temperature and pressure. Reactions are typically conducted in sealed vessels, enabling temperatures to be reached that are well above the boiling point of the solvent at atmospheric pressure. This superheating is a key factor in the dramatic reduction of reaction times.

-

Solvents: The choice of solvent is critical. Polar solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and water, are excellent microwave absorbers and are commonly used.[5][16] Solvent-free conditions are also highly effective and offer significant environmental benefits.[1][8][9][17][18][19]

-

Catalysts: While some reactions proceed without a catalyst, various Lewis acids and other catalysts can be employed to enhance reaction rates and improve yields. Zinc salts, such as ZnBr₂ and Zn(OTf)₂, have been shown to be effective catalysts, particularly in aqueous media.[20] Heterogeneous catalysts, like silica sulfuric acid and various zeolites, offer the advantage of easy separation and reusability.[5][6][21]

-

Starting Materials: A wide range of organic nitriles and primary amines (for in-situ imine formation) can be used as substrates, making this a versatile method for generating diverse libraries of tetrazole derivatives.[18][22]

Experimental Protocols

Crucial Safety Note: Sodium azide (NaN₃) is a highly toxic and potentially explosive substance.[23][24][25][26][27] It must be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.[24][26] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[23][25][26] Do not use metal spatulas to handle sodium azide, as this can lead to the formation of shock-sensitive heavy metal azides.[24][27] All waste containing azides must be disposed of according to institutional safety guidelines.[25]

Protocol 1: Microwave-Assisted Synthesis of 1-Aryl-1H-tetrazoles

This protocol describes a general procedure for the synthesis of 1-aryl-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide.

Workflow Diagram:

Caption: General workflow for the microwave-assisted synthesis of 1-aryl-1H-tetrazoles.

Materials:

-

Substituted aniline (1.0 mmol)

-

Triethyl orthoformate (1.2 mmol)

-

Sodium azide (1.1 mmol)

-

Dimethylformamide (DMF, 3 mL)

-

Microwave reactor (e.g., Catalyst Microwave System)[1]

-

10 mL microwave reaction vial with a stir bar

-

Teflon septum and aluminum crimp cap

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), sodium azide (1.1 mmol), and DMF (3 mL).

-